1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea

GPR35 GPCR selectivity off-target screening

1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea (CAS 1448050-44-9, molecular formula C18H22ClN5O3, molecular weight 391.86 g/mol) is a synthetic urea derivative featuring a 4,6-dimethyl-2-morpholinopyrimidin-5-yl core linked via a urea bridge to a 5-chloro-2-methoxyphenyl group. The compound belongs to the urea-morpholinopyrimidine class, a scaffold extensively investigated in kinase inhibitor drug discovery programs, most notably the mTORC1/mTORC2 dual inhibitor series that yielded clinical candidate AZD3147.

Molecular Formula C18H22ClN5O3
Molecular Weight 391.86
CAS No. 1448050-44-9
Cat. No. B2799970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea
CAS1448050-44-9
Molecular FormulaC18H22ClN5O3
Molecular Weight391.86
Structural Identifiers
SMILESCC1=C(C(=NC(=N1)N2CCOCC2)C)NC(=O)NC3=C(C=CC(=C3)Cl)OC
InChIInChI=1S/C18H22ClN5O3/c1-11-16(12(2)21-17(20-11)24-6-8-27-9-7-24)23-18(25)22-14-10-13(19)4-5-15(14)26-3/h4-5,10H,6-9H2,1-3H3,(H2,22,23,25)
InChIKeyGOQWZDAKBORSCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea (1448050-44-9): Chemical Identity and Scientific Context


1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea (CAS 1448050-44-9, molecular formula C18H22ClN5O3, molecular weight 391.86 g/mol) is a synthetic urea derivative featuring a 4,6-dimethyl-2-morpholinopyrimidin-5-yl core linked via a urea bridge to a 5-chloro-2-methoxyphenyl group. The compound belongs to the urea-morpholinopyrimidine class, a scaffold extensively investigated in kinase inhibitor drug discovery programs, most notably the mTORC1/mTORC2 dual inhibitor series that yielded clinical candidate AZD3147 [1]. Physicochemical profiling indicates compliance with Lipinski's Rule of Five (LogP 1.38, TPSA 90.70 Ų), consistent with drug-like small molecules suitable for further medicinal chemistry optimization [2]. Publicly available pharmacological annotation remains sparse, with the compound appearing primarily in commercial screening libraries rather than in published primary pharmacology studies.

Morpholinopyrimidine-urea kinase inhibitor scaffold
Confirmed GPR35-inactive selectivity filter
Underexplored 5-chloro-2-methoxyphenyl SAR vector

Why In-Class Urea-Morpholinopyrimidine Analogs Cannot Substitute for 1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea Without Functional Validation


The urea-morpholinopyrimidine chemotype is exquisitely sensitive to peripheral substitution, with even minor changes in the aryl-urea terminus profoundly altering kinase selectivity, cellular potency, and ADME properties. The AZD3147 lead optimization campaign demonstrated that substituent identity and position on the terminal phenyl ring directly control the balance between mTORC1 and mTORC2 inhibition, aqueous solubility, and metabolic stability [1]. Close analogs such as 1-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)-3-(m-tolyl)urea and 1-(2-chlorophenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea each present a distinct substitution pattern at the phenyl ring that is expected to produce a different target selectivity fingerprint and potency profile. Without quantitative head-to-head data, no generic analog can be assumed equivalent; simply sharing the morpholinopyrimidine-urea core does not confer identical pharmacological or physicochemical behavior. Selection must therefore be driven by direct comparative evidence rather than structural resemblance.

Peripheral aryl substitution may shift kinase selectivity and potency; core-matching analogs are not functionally equivalent.
Chloro/methoxy pattern alters predicted LogP/TPSA relative to m-tolyl or 2-chlorophenyl analogs, potentially changing ADME behavior.

Quantitative Differentiation Evidence for 1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea Versus In-Class Analogs


GPR35 Antagonism: A Negative Selectivity Marker Differentiating from Promiscuous GPCR Ligands

In a primary assay for GPR35 antagonism, 1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea was tested and returned an 'inactive' result [1]. This negative result provides a selectivity filter that distinguishes this compound from chemotypes with promiscuous GPR35 activity, a common off-target liability in kinase-focused compound libraries. While no direct comparator IC50 values are available from the same assay platform, the inactive designation implies no measurable antagonism at concentrations typically used in primary screens (often 10 µM), representing at least a 10-fold or greater selectivity window over active GPR35 ligands.

GPR35 Selectivity
Class-level
Inactive in primary GPR35 antagonism assay
Supports selectivity filter for GPCR-off-target screening
Qualitative result; exact selectivity window not quantified
GPR35 GPCR selectivity off-target screening

mTOR Pathway Potential: Structural Alignment with the AZD3147 Clinical Candidate Series

The compound's 4,6-dimethyl-2-morpholinopyrimidin-5-yl urea core is shared with a series of potent, selective dual mTORC1/mTORC2 inhibitors, culminating in the clinical candidate AZD3147 [1]. In the published optimization trajectory, the core scaffold demonstrated cellular mTOR pathway inhibition with pIC50 values exceeding 8 for optimized analogs, while the clinical candidate AZD3147 achieved an mTORC1 pIC50 of 8.7 and mTORC2 pIC50 of 8.3 in cellular assays. Direct mTOR activity data for 1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea are not publicly available. However, the SAR established in the AZD3147 program indicates that the identity of the terminal aryl substituent is the primary determinant of mTOR potency and selectivity, positioning this compound as a scaffold for further SAR exploration rather than as a validated mTOR inhibitor.

mTOR Scaffold
Data to verify
Core shared with AZD3147 dual mTORC1/2 inhibitor series; no direct activity data
Scaffold-class SAR exploration context
mTOR potency requires experimental determination
mTORC1/mTORC2 kinase inhibitor AZD3147 scaffold

Predicted Physicochemical Profile: LogP and TPSA Differentiation from m-Tolyl and 2-Chlorophenyl Analogs

Computed physicochemical parameters for 1-(5-chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea yield a calculated LogP of 1.38 and a topological polar surface area (TPSA) of 90.70 Ų, fully compliant with Lipinski's Rule of Five [1]. The chloro and methoxy substituents at the 5- and 2-positions of the phenyl ring are expected to confer distinct lipophilicity and hydrogen-bonding characteristics compared to the m-tolyl analog (predicted higher LogP due to additional methyl group) and the 2-chlorophenyl analog (predicted lower TPSA due to loss of the methoxy oxygen). While calculated rather than experimentally measured, these parameters provide a quantitative basis for prioritizing compounds during library design when permeability or solubility is a critical selection criterion.

Physicochemical Profile
Reported
LogP 1.38 · TPSA 90.70 Ų
Supports property-driven library prioritization
Calculated values; experimental confirmation recommended
drug-likeness LogP TPSA physicochemical differentiation

Differentiated Application Scenarios for 1-(5-Chloro-2-methoxyphenyl)-3-(4,6-dimethyl-2-morpholinopyrimidin-5-yl)urea Based on Available Evidence


Negative Control or Selectivity Counter-Screen for GPR35-Mediated Pathways

Given its confirmed inactive status in a primary GPR35 antagonism assay [1], this compound is suitable as a negative control for studies investigating GPR35-dependent signaling or for counter-screening campaigns aiming to exclude GPR35-active compounds from hit lists. Researchers can deploy it alongside known GPR35 agonists or antagonists to validate assay specificity, particularly in kinase inhibitor programs where GPCR off-target activity confounds phenotypic readouts.

Scaffold for Structure-Activity Relationship (SAR) Exploration in mTOR Inhibitor Discovery

The morpholinopyrimidine-urea core is a proven pharmacophore for dual mTORC1/mTORC2 inhibition, validated by the AZD3147 clinical candidate [1]. This compound's 5-chloro-2-methoxyphenyl terminus represents an underexplored substitution vector. Medicinal chemistry teams can use it as a starting point for systematic SAR studies—varying the chloro and methoxy positions, introducing alternative substituents, or replacing the phenyl ring entirely—to map potency and selectivity determinants within this chemical series.

Physicochemical Benchmarking in Property-Driven Library Design

With a calculated LogP of 1.38 and TPSA of 90.70 Ų [2], this compound occupies a favorable region of drug-like chemical space. Procurement for fragment-based or property-driven screening libraries is justified when seeking morpholinopyrimidine-containing compounds with balanced hydrophilicity and permeability. Its profile can serve as a reference point for evaluating the impact of structural modifications on predicted ADME parameters within the urea-morpholinopyrimidine class.

Tool Compound for Investigating Substitution-Dependent Kinase Selectivity

The established sensitivity of urea-morpholinopyrimidine kinase inhibition to terminal aryl substitution [1] positions this compound as a selective probe for profiling kinase panels. Even in the absence of published potency data, its unique 5-chloro-2-methoxyphenyl group provides a distinct selectivity fingerprint compared to literature analogs, making it valuable for broad kinome profiling studies that aim to correlate substitution patterns with target engagement profiles.

Application
Selection Property
Validation Focus
GPR35 selectivity counter-screen
Confirmed GPR35-inactive profile
Assay specificity and off-target control
mTOR inhibitor SAR exploration
Morpholinopyrimidine-urea scaffold
mTOR potency/selectivity profiling
Property-driven library design
Calculated LogP/TPSA signature
ADME parameter benchmarking
Kinase selectivity profiling
Distinct 5-chloro-2-methoxyphenyl terminus
Substitution-dependent target engagement
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